molecular formula C16H19NO3 B2527395 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide CAS No. 2097863-65-3

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide

Cat. No. B2527395
CAS RN: 2097863-65-3
M. Wt: 273.332
InChI Key: OIEJXHMSYUUECQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of appropriate amine and acid or acid derivative components. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved by reacting salicylic acid with 4-aminopyridine, under the catalytic action of triethylamine, yielding the target compound in high yield under mild conditions . This suggests that the synthesis of "N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide" could potentially be carried out through a similar amide bond formation reaction, possibly involving a benzofuran derivative and an appropriate amine with a methoxyethyl side chain.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a benzofuran-containing benzamide derivative was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular π-π interactions . Similarly, the molecular structure of "N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide" could be expected to exhibit such interactions, which could influence its crystalline packing and stability.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide moiety. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can be used to investigate the chemical reactivity of these molecules . The presence of electron-donating or withdrawing groups can affect the reactivity of the benzamide compound in various chemical reactions, such as ligand binding with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of hydrogen bonds, as seen in the crystal structure of a benzofuran-containing benzamide, can affect the melting point and solubility . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using density functional theory (DFT), providing insights into the stability and reactivity of the compound .

Scientific Research Applications

Synthesis of Antibiotic and Pharmacologically Active Compounds

  • Antibiotic SF-2312 Synthesis : A study detailed an efficient synthesis process for antibiotic SF-2312, highlighting a method that could be analogous to synthesizing related compounds including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide for potential antibiotic applications (Hanaya & Itoh, 2010).

Advanced Materials and Chemical Synthesis

  • Supramolecular Packing Motifs : Research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs in supramolecular chemistry, suggesting that similar compounds could be used to explore new materials or liquid crystals (Lightfoot et al., 1999).

Organic Chemistry and Reaction Mechanisms

  • Enamides via Long-Distance Migration : A method for the preparation of enamides by 'long-distance' migration of double bonds in unsaturated amides was described, which could be relevant for synthesizing structurally similar compounds for various organic chemistry applications (Sergeyev & Hesse, 2003).

Pharmacological Research

  • Serotonin 4 Receptor Agonist : The design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists were discussed, indicating potential pharmaceutical applications for related compounds in gastrointestinal motility or neurological disorders (Sonda et al., 2003).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-4-9-16(18)17-11-15(19-2)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,15H,1,4,9,11H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEJXHMSYUUECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC=C)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide

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